![molecular formula C14H12ClN5O2 B13967640 Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate CAS No. 1598381-30-6](/img/structure/B13967640.png)
Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of this compound, which includes a pyridine ring, a pyrrolopyrimidine core, and a carbamate group, contributes to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolopyrimidine core.
Chlorination: The compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate: shares structural similarities with other pyrrolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of Methyl 4-chloro-5-((pyridin-2-yl)methyl)-5h-pyrrolo[3,2-d]pyrimidin-2-ylcarbamate lies in its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1598381-30-6 |
|---|---|
Fórmula molecular |
C14H12ClN5O2 |
Peso molecular |
317.73 g/mol |
Nombre IUPAC |
methyl N-[4-chloro-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C14H12ClN5O2/c1-22-14(21)19-13-17-10-5-7-20(11(10)12(15)18-13)8-9-4-2-3-6-16-9/h2-7H,8H2,1H3,(H,17,18,19,21) |
Clave InChI |
GHLZWAAUBPNLJC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(C(=N1)Cl)N(C=C2)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


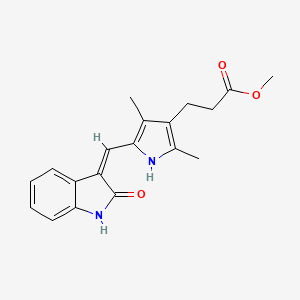
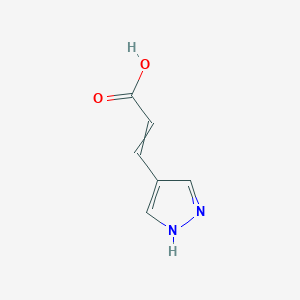
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
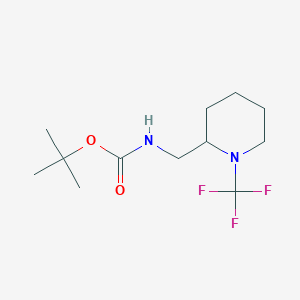
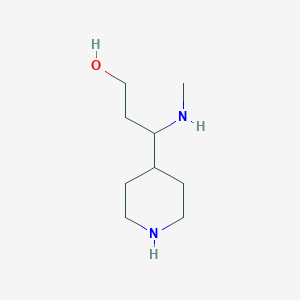
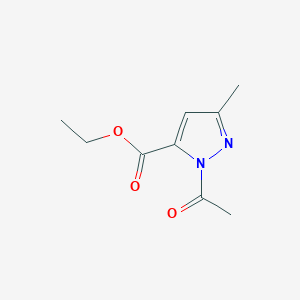
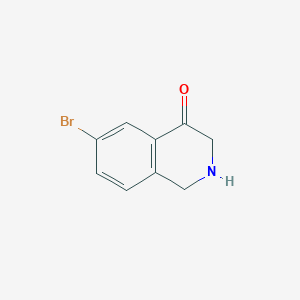

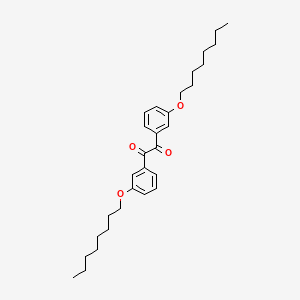

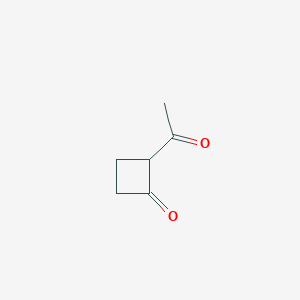
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
